N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide
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Overview
Description
N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O and a molecular weight of 282.13 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, two chlorine atoms, and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide typically involves the reaction of 4-amino-2,6-dichloropyridine with isonicotinic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as glacial acetic acid . The mixture is heated for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted pyridine derivatives. These products have various applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Shares a similar pyridine ring structure but lacks the carboxamide group.
2,6-Dichloro-4-aminopyridine: Similar in structure but differs in the position of the amino group.
4-Amino-2,6-dichloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide is unique due to the presence of both the amino and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-amino-2,6-dichlorophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-5-8(15)6-10(14)11(9)17-12(18)7-1-3-16-4-2-7/h1-6H,15H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZFYWAJRSLXEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C=C(C=C2Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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